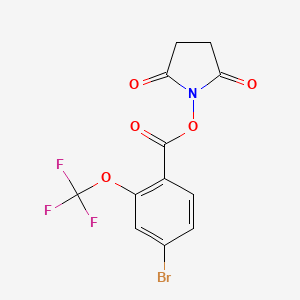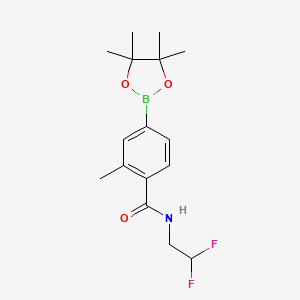
(R)-tert-Butyl 3-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tert-Butyl 3-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)pyrrolidine-1-carboxylate is an intriguing compound with applications across multiple scientific fields. This compound features a complex molecular structure that integrates multiple functional groups, which contribute to its diverse reactivity and utility in organic synthesis, medicinal chemistry, and more.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-Butyl 3-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl ester with a pyrrolidine derivative. The tert-butyl group is introduced to enhance the compound's stability and solubility. Reaction conditions often include the use of inert atmospheres and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound requires careful control of reaction parameters such as temperature, pressure, and pH. Catalysts and solvents may be employed to optimize the reaction rates and yield. Purification processes, including crystallization and chromatography, are vital to obtaining the compound in a form suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, resulting in the formation of corresponding oxides.
Reduction: : Reduction reactions may target the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: : Various substituents can be introduced to the pyrrolidine ring or ester moiety through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, alkyl groups, using reagents like alkyl halides and Grignard reagents.
Major Products
The major products from these reactions include oxides, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
The compound is used in organic synthesis as an intermediate for constructing more complex molecules. Its stability and reactivity make it a valuable tool for chemists.
Biology
In biology, the compound may be employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals, where the compound's unique structure contributes to the specificity and efficacy of drug candidates.
Industry
In industry, it finds use in the production of specialized polymers and materials, owing to its stability and functional versatility.
Mécanisme D'action
The mechanism of action for (R)-tert-Butyl 3-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, often enzymes or receptors. The compound’s functional groups facilitate binding to these targets, leading to the modulation of biochemical pathways. For example, its ester moiety can undergo hydrolysis, releasing active intermediates that engage in further biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar compounds include other tert-butyl esters and pyrrolidine derivatives. What sets (R)-tert-Butyl 3-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)pyrrolidine-1-carboxylate apart is its unique combination of functional groups, providing a distinct reactivity profile and application potential.
List of Similar Compounds
tert-Butyl pyrrolidine-1-carboxylate
N-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid
Pyrrolidine-1,2-dicarboxylate derivatives
This compound's distinctive features and versatile applications make it a subject of ongoing interest in various fields of research and industry.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-7-6-10(9-16)8-13(20)23-17-11(18)4-5-12(17)19/h10H,4-9H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGQLCOUZHOLMS-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8199383.png)



